Di(1H-imidazol-2-yl)amine
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Overview
Description
Di(1H-imidazol-2-yl)amine is a compound that features two imidazole rings connected through a nitrogen atom. Imidazole is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms. This compound is known for its significant role in various chemical and biological processes due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Di(1H-imidazol-2-yl)amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of glyoxal with ammonia, leading to the formation of imidazole rings . Another approach involves the use of amido-nitriles, which undergo cyclization to form disubstituted imidazoles .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, ensuring high yield and purity. The process may involve the use of catalysts and specific reaction conditions to optimize the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: Di(1H-imidazol-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imidazole rings, leading to the formation of new compounds.
Substitution: Substitution reactions, particularly at the nitrogen atoms, are common and can lead to a variety of functionalized products.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various substituted imidazoles, which have applications in pharmaceuticals and other industries .
Scientific Research Applications
Di(1H-imidazol-2-yl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Plays a role in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of dyes, agrochemicals, and other functional materials.
Mechanism of Action
The mechanism of action of Di(1H-imidazol-2-yl)amine involves its interaction with various molecular targets. The imidazole rings can coordinate with metal ions, influencing enzymatic activities and other biochemical processes. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions also contributes to its biological effects .
Comparison with Similar Compounds
1H-imidazole: A simpler structure with one imidazole ring.
2-methylimidazole: Contains a methyl group attached to the imidazole ring.
Benzimidazole: Features a fused benzene and imidazole ring system.
Uniqueness: Di(1H-imidazol-2-yl)amine is unique due to its dual imidazole rings connected through a nitrogen atom, which imparts distinct chemical and biological properties. This structure allows for versatile interactions and applications that are not possible with simpler imidazole derivatives .
Properties
Molecular Formula |
C6H7N5 |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
N-(1H-imidazol-2-yl)-1H-imidazol-2-amine |
InChI |
InChI=1S/C6H7N5/c1-2-8-5(7-1)11-6-9-3-4-10-6/h1-4H,(H3,7,8,9,10,11) |
InChI Key |
UXELCFPLJUGOPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)NC2=NC=CN2 |
Origin of Product |
United States |
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